1-Methyl-2-piperidinemethanol

Beschreibung

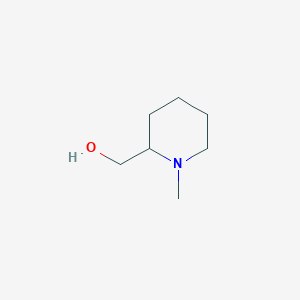

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1-methylpiperidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8-5-3-2-4-7(8)6-9/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXJMMLIEYAFOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301307492 | |

| Record name | 1-Methyl-2-piperidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301307492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20845-34-5 | |

| Record name | 1-Methyl-2-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20845-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-2-piperidinemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020845345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20845-34-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-2-piperidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301307492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2-piperidinemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Methyl-2-piperidinemethanol chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-piperidinemethanol is a heterocyclic organic compound belonging to the piperidine class. The piperidine ring is a prevalent structural motif in a vast array of pharmaceuticals and biologically active natural products, valued for its favorable physicochemical properties and its ability to interact with a wide range of biological targets. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of this compound, serving as a technical resource for professionals in research and drug development.

Chemical Structure and Properties

This compound, also known as (1-methylpiperidin-2-yl)methanol, is characterized by a piperidine ring N-methylated at position 1 and substituted with a hydroxymethyl group at position 2.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | |

| Molecular Weight | 129.20 g/mol | |

| CAS Number | 20845-34-5 | |

| IUPAC Name | (1-methylpiperidin-2-yl)methanol | |

| Appearance | Clear colorless to yellow to brown liquid | |

| Boiling Point | 189 °C at 760 mmHg | |

| Refractive Index | 1.4805-1.4855 @ 20°C |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Description |

| ¹H NMR | Data available on PubChem, consistent with the proposed structure. |

| ¹³C NMR | Data available on PubChem, consistent with the proposed structure. |

| IR Spectrum | Characteristic peaks for O-H and C-N stretching are expected. Data available on PubChem. |

| Mass Spectrum | Molecular ion peak and fragmentation pattern consistent with the structure. Data available on PubChem. |

Experimental Protocols

Synthesis of this compound via Eschweiler-Clarke Reaction

The N-methylation of 2-piperidinemethanol provides a direct route to this compound. The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines using excess formic acid and formaldehyde. This reaction is advantageous as it does not produce quaternary ammonium salts and proceeds to the tertiary amine stage.

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Methodology:

-

Materials:

-

2-Piperidinemethanol

-

Formaldehyde (37% solution in water)

-

Formic acid (88-98%)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-piperidinemethanol (1 equivalent), formaldehyde (2.5 equivalents), and formic acid (2.5 equivalents).

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully basify the reaction mixture to a pH of approximately 12 by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by distillation under reduced pressure.

-

Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively characterized in publicly available literature. However, the piperidine scaffold is a key component in numerous drugs targeting the central nervous system (CNS). Derivatives of N-methyl piperidine have been investigated as inhibitors of enzymes such as Δ24(25) sterol methyl transferase and Δ24(24') sterol methyl reductase in Trypanosoma cruzi, the parasite responsible for Chagas disease.

Given the lack of specific data for this compound, a general workflow for its initial biological evaluation is proposed below. This workflow is hypothetical and serves as a guide for researchers interested in investigating the pharmacological potential of this compound.

An In-depth Technical Guide to (1-methylpiperidin-2-yl)methanol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (1-methylpiperidin-2-yl)methanol, a key chiral building block in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity and Properties

(1-methylpiperidin-2-yl)methanol is a chiral amino alcohol. Its structure consists of a piperidine ring N-methylated at position 1 and substituted with a hydroxymethyl group at position 2. This arrangement provides a valuable scaffold for asymmetric catalysis and the synthesis of complex molecules.

IUPAC Name and Synonyms

-

Preferred IUPAC Name: (1-methylpiperidin-2-yl)methanol[1]

-

Other IUPAC Name: 1-Methyl-2-piperidinemethanol[1]

Common synonyms and identifiers are summarized in the table below.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (1-methylpiperidin-2-yl)methanol is presented in Table 1.

Table 1: Chemical and Physical Properties of (1-methylpiperidin-2-yl)methanol

| Property | Value | Reference |

| CAS Number | 20845-34-5 | [1] |

| Molecular Formula | C7H15NO | [1] |

| Molecular Weight | 129.203 g/mol | [1] |

| Appearance | Clear colorless to yellow to brown liquid | [2] |

| Form | Liquid | [2] |

| Refractive Index | 1.4805-1.4855 @ 20°C | [2] |

| SMILES | CN1CCCCC1CO | [1] |

| InChIKey | HXXJMMLIEYAFOZ-UHFFFAOYNA-N | [1] |

| Assay (GC) | ≥96.0% | [2] |

Synthesis of (1-methylpiperidin-2-yl)methanol

The synthesis of (1-methylpiperidin-2-yl)methanol can be achieved through the N-methylation of (piperidin-2-yl)methanol. A common and effective method for this transformation is the Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid.

Experimental Protocol: N-methylation via Eschweiler-Clarke Reaction

This protocol describes a representative method for the synthesis of (1-methylpiperidin-2-yl)methanol from (piperidin-2-yl)methanol.

Materials:

-

(Piperidin-2-yl)methanol

-

Formaldehyde (37% aqueous solution)

-

Formic acid (≥85%)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH2Cl2) or Diethyl ether (Et2O)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Saturated aqueous sodium bicarbonate solution

-

Deionized water

Procedure:

-

Reaction Setup: To a solution of (piperidin-2-yl)methanol in a suitable round-bottom flask, add an excess of aqueous formaldehyde (37%).

-

Addition of Formic Acid: Cool the mixture in an ice bath and slowly add formic acid.

-

Reaction: Heat the reaction mixture to reflux (approximately 100°C) and maintain for several hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully make the solution basic by the addition of a strong base (e.g., concentrated NaOH solution) while cooling in an ice bath.

-

Extraction: Extract the product into a suitable organic solvent such as dichloromethane or diethyl ether (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude (1-methylpiperidin-2-yl)methanol can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway for (1-methylpiperidin-2-yl)methanol via the Eschweiler-Clarke reaction.

Caption: Synthetic workflow for (1-methylpiperidin-2-yl)methanol.

Applications in Asymmetric Synthesis

Chiral amino alcohols like (1-methylpiperidin-2-yl)methanol are valuable ligands in asymmetric catalysis. One notable application is in the enantioselective addition of organozinc reagents to aldehydes, a key carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols.

Representative Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is based on the use of structurally similar chiral amino alcohol ligands and serves as a starting point for employing (1-methylpiperidin-2-yl)methanol in this context.

Materials:

-

(1-methylpiperidin-2-yl)methanol (as the chiral ligand)

-

Anhydrous toluene

-

Diethylzinc (1.0 M solution in hexanes)

-

Benzaldehyde (freshly distilled)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Catalyst Formation: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve (1-methylpiperidin-2-yl)methanol (e.g., 10 mol%) in anhydrous toluene. To this solution, add diethylzinc (e.g., 1.1 equivalents) dropwise at 0°C. Stir the mixture at this temperature for 30 minutes to form the chiral zinc-alkoxide complex.

-

Reaction: To the catalyst solution, add freshly distilled benzaldehyde (1.0 equivalent) at 0°C.

-

Addition of Reagent: Slowly add diethylzinc (e.g., 1.1 equivalents) dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0°C.

-

Reaction Monitoring: Stir the reaction mixture at 0°C for the required time (e.g., 24-48 hours), monitoring the progress by TLC or GC.

-

Quenching: After the reaction is complete, quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution at 0°C.

-

Work-up: Allow the mixture to warm to room temperature and stir for an additional 30 minutes. Extract the aqueous layer with diethyl ether (3 x volume). Combine the organic layers and wash with brine.

-

Purification and Analysis: Dry the combined organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product (1-phenyl-1-propanol) by flash column chromatography on silica gel. The enantiomeric excess (ee%) of the product can be determined by chiral HPLC or GC analysis.

Logical Workflow for Asymmetric Addition

The following diagram outlines the logical steps involved in the enantioselective addition of diethylzinc to an aldehyde using a chiral amino alcohol ligand.

Caption: Logical workflow for asymmetric addition.

References

An In-depth Technical Guide to 1-Methyl-2-piperidinemethanol (CAS 20845-34-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-piperidinemethanol, with the CAS number 20845-34-5, is a heterocyclic organic compound belonging to the piperidine class. Structurally, it features a piperidine ring N-methylated at position 1 and substituted with a hydroxymethyl group at position 2. This molecule serves as a versatile building block and intermediate in the synthesis of a variety of chemical entities, particularly in the pharmaceutical and agrochemical industries. Its utility is underscored by its role as a precursor in the development of bioactive molecules, including phenylpyridone derivatives with potential anti-obesity properties and its inclusion in dermatological formulations.[1] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, known applications, and analytical methodologies related to this compound.

Chemical and Physical Properties

This compound is typically a clear, colorless to light yellow liquid.[1] Its fundamental properties are summarized in the table below, compiled from various sources.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | [2] |

| Molecular Weight | 129.20 g/mol | [2] |

| IUPAC Name | (1-methylpiperidin-2-yl)methanol | [2] |

| Synonyms | 1-Methyl-2-hydroxymethylpiperidine, 2-Hydroxymethyl-1-methylpiperidine, N-Methylpipecolinol | [2] |

| Appearance | Clear colorless to yellow to brown liquid | [3] |

| Boiling Point | 79-80 °C at 7 mmHg | [4] |

| Density | 0.984 g/mL at 25 °C | [4] |

| Refractive Index | 1.4805-1.4855 at 20 °C | [3] |

Synthesis

General Synthetic Approach: Reduction of a Pipecolic Acid Derivative

A likely synthetic pathway to this compound would involve the reduction of a suitable N-methylpipecolic acid ester, such as methyl 1-methylpipecolinate. This transformation can be efficiently achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent.

Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the synthesis of similar compounds and should be adapted and optimized for specific laboratory conditions.

Materials:

-

Methyl 1-methylpipecolinate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Water

-

15% Sodium hydroxide solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

A solution of methyl 1-methylpipecolinate in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether.

-

The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The product can be further purified by distillation under reduced pressure.

Applications and Biological Activity

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.

Pharmaceutical and Agrochemical Synthesis

The compound serves as a key building block in the pharmaceutical industry. It is notably used in the synthesis of phenylpyridone derivatives, which have been investigated for their potential as anti-obesity agents.[1] Additionally, it has found application in the formulation of dermatological products.[1] The piperidine scaffold is a common motif in many biologically active compounds, and the introduction of a methyl group on the nitrogen and a hydroxymethyl group at the 2-position provides a chiral center and a functional handle for further synthetic modifications.

Natural Occurrence and Potential Biological Activity

Interestingly, this compound has been identified as a component of the aqueous ammonia extract of Sambucus nigra (elderflower).[5] A study on the essential oil of Mentha x rotundifolia, which also contains this compound, reported high bactericidal activity against Gram-negative bacteria such as E. coli and Salmonella typhimurium.[5] While this does not directly attribute the activity to this compound alone, it suggests a potential area for further investigation into its antimicrobial properties.

As direct studies on the pharmacological profile of this compound are limited, a logical workflow for its investigation would involve initial screening for various biological activities.

Analytical Methods

The characterization and purity assessment of this compound can be performed using a variety of standard analytical techniques.

Spectroscopic Data

A summary of the available spectroscopic data is presented below.

| Technique | Key Data/Observations | Source |

| ¹H NMR | Data available from Sigma-Aldrich Co. LLC. | [2] |

| ¹³C NMR | Data available from Aldrich Chemical Company, Inc. | [2] |

| Mass Spectrometry (GC-MS) | NIST library data available, with a top peak at m/z 84. | [6] |

| Infrared Spectroscopy (FTIR) | Spectra available (capillary cell, neat). | [2] |

Chromatographic Methods

Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable methods for assessing the purity of this compound.

5.2.1. Gas Chromatography (GC)

A GC method coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for purity determination and identification of volatile impurities.

Illustrative GC-MS Protocol:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.[6]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]

-

Inlet Temperature: 250°C.[6]

-

Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[6]

-

Ionization Mode (MS): Electron Ionization (EI) at 70 eV.[6]

-

Scan Range (MS): m/z 40-400.[6]

5.2.2. High-Performance Liquid Chromatography (HPLC)

For non-volatile impurities, a reverse-phase HPLC method would be appropriate.

Illustrative HPLC Protocol:

-

Column: C18 reverse-phase column.[6]

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% trifluoroacetic acid in water) and solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).[6]

-

Gradient: A typical gradient would start with a low percentage of organic solvent and increase over time to elute compounds of varying polarity.[6]

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or Mass Spectrometry (LC-MS).

Conclusion

This compound is a valuable and versatile chemical intermediate with established applications in the synthesis of pharmaceuticals and agrochemicals. While its own biological activity is not extensively documented, its presence in bioactive natural extracts and its utility as a scaffold for drug discovery suggest that further investigation into its pharmacological properties is warranted. The synthetic and analytical methods outlined in this guide provide a foundation for researchers and drug development professionals working with this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H15NO | CID 89394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methylpiperidine-2-methanol, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. CAS RN 20845-34-5 | Fisher Scientific [fishersci.com]

- 5. Phytochemical Profiling of Sambucus nigra L. Flower and Leaf Extracts and Their Antimicrobial Potential against Almond Tree Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Core Physical Properties of 2-Hydroxymethyl-1-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxymethyl-1-methylpiperidine, a substituted piperidine derivative, represents a valuable building block in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent motif in a wide array of pharmaceuticals, valued for its favorable pharmacokinetic properties. The presence of a hydroxymethyl group and an N-methyl substituent on the piperidine ring of this particular compound offers versatile opportunities for structural modifications, making it an attractive starting material for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physical properties of 2-Hydroxymethyl-1-methylpiperidine, detailed experimental protocols for their determination, and a conceptual framework for its synthesis and potential pharmacological evaluation.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-Hydroxymethyl-1-methylpiperidine is presented below. These properties are crucial for its handling, formulation, and application in synthetic and analytical procedures.

| Property | Value |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 184-186 °C |

| Density | 0.93 g/cm³ |

| Solubility in Water | Soluble |

| Flash Point | 74 °C |

| Refractive Index | 1.4805-1.4855 @ 20°C |

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the key physical properties of 2-Hydroxymethyl-1-methylpiperidine.

Determination of Boiling Point

The boiling point of a liquid is a critical physical constant that can be used for its identification and to assess its purity. The following protocol describes the distillation method for determining the boiling point of 2-Hydroxymethyl-1-methylpiperidine.

Materials:

-

2-Hydroxymethyl-1-methylpiperidine sample

-

Distillation flask (round-bottom flask)

-

Condenser

-

Receiving flask

-

Thermometer (calibrated)

-

Heating mantle or oil bath

-

Boiling chips

-

Clamps and stands

Procedure:

-

Place a small volume of 2-Hydroxymethyl-1-methylpiperidine into the distillation flask, ensuring it is no more than two-thirds full.

-

Add a few boiling chips to the flask to ensure smooth boiling.

-

Assemble the distillation apparatus. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.

-

Begin circulating cold water through the condenser.

-

Gently heat the distillation flask using a heating mantle or oil bath.

-

Observe the temperature as the liquid begins to boil and the vapor condenses.

-

Record the temperature at which the liquid is distilling at a steady rate. This temperature is the boiling point.

-

Continue to record the temperature until a small amount of liquid remains in the distillation flask. A constant temperature throughout the distillation indicates a pure compound.

Determination of Density

The density of a substance is its mass per unit volume. This protocol outlines the use of a pycnometer for the accurate determination of the density of liquid 2-Hydroxymethyl-1-methylpiperidine.

Materials:

-

2-Hydroxymethyl-1-methylpiperidine sample

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20°C).

-

Ensure the pycnometer is completely full, with no air bubbles. Dry the outside of the pycnometer and weigh it. Record the mass (m₂).

-

Empty and dry the pycnometer.

-

Fill the pycnometer with the 2-Hydroxymethyl-1-methylpiperidine sample and allow it to reach thermal equilibrium in the water bath at the same temperature.

-

Dry the outside of the pycnometer and weigh it. Record the mass (m₃).

-

The density of the sample (ρ_sample) can be calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the experimental temperature.

Determination of Solubility

This protocol provides a qualitative and semi-quantitative method for assessing the solubility of 2-Hydroxymethyl-1-methylpiperidine in water.

Materials:

-

2-Hydroxymethyl-1-methylpiperidine sample

-

Distilled water

-

Test tubes

-

Vortex mixer

-

Graduated pipettes

Procedure:

-

Qualitative Assessment:

-

Add approximately 1 mL of distilled water to a clean test tube.

-

Add a few drops of 2-Hydroxymethyl-1-methylpiperidine to the test tube.

-

Observe if the compound dissolves completely, forms a separate layer, or is partially soluble.

-

Gently agitate the mixture using a vortex mixer and observe any changes in solubility.

-

-

Semi-Quantitative Assessment:

-

Accurately weigh a small amount of 2-Hydroxymethyl-1-methylpiperidine and add it to a known volume of distilled water in a test tube.

-

Vortex the mixture for a set period to facilitate dissolution.

-

If the substance dissolves completely, incrementally add more of the compound until saturation is reached (i.e., solid material remains undissolved after prolonged agitation).

-

The solubility can be expressed in terms of mass of solute per volume of solvent (e.g., g/100 mL).

-

Synthesis and Pharmacological Evaluation Workflow

While a specific, established signaling pathway for 2-Hydroxymethyl-1-methylpiperidine is not prominently documented in publicly available literature, its structural similarity to other pharmacologically active piperidine derivatives suggests its potential for biological activity. The following diagrams illustrate a generalized workflow for its synthesis and a logical pathway for its initial pharmacological screening.

An In-depth Technical Guide to the Spectral Data of 1-Methyl-2-piperidinemethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for the compound 1-Methyl-2-piperidinemethanol. This document details the methodologies for spectral acquisition and presents a thorough analysis of the spectral features, supported by data tables and workflow diagrams to facilitate understanding and application in research and development.

Introduction

This compound (CAS No. 20845-34-5) is a substituted piperidine derivative with a molecular formula of C₇H₁₅NO.[1][2][3] Its structure, featuring a chiral center at the C2 position of the piperidine ring, a tertiary amine, and a primary alcohol, makes it a valuable building block in the synthesis of pharmaceuticals and other biologically active compounds. Accurate spectral characterization is paramount for its identification, purity assessment, and structural elucidation in various chemical processes.

Spectral Data Presentation

The following tables summarize the key quantitative data from the ¹H NMR, ¹³C NMR, and IR spectra of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.5 - 3.2 | Multiplet | 2H | -CH₂OH |

| ~2.8 - 2.7 | Multiplet | 1H | H-2 (CH-CH₂OH) |

| ~2.3 | Singlet | 3H | -NCH₃ |

| ~2.9, ~2.1 | Multiplet | 2H | H-6 (Piperidine Ring) |

| ~1.8 - 1.2 | Multiplet | 6H | H-3, H-4, H-5 (Piperidine Ring) |

| (Varies) | Broad Singlet | 1H | -OH |

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and multiplicities can vary depending on the solvent and spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~68 | -CH₂OH |

| ~65 | C-2 |

| ~57 | C-6 |

| ~43 | -NCH₃ |

| ~28 | C-3 |

| ~25 | C-5 |

| ~24 | C-4 |

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts can vary depending on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H Stretch (Alcohol) |

| 2930 - 2850 | Strong | C-H Stretch (Aliphatic) |

| 2800 - 2750 | Medium | C-H Stretch (N-CH₃) |

| 1450 | Medium | C-H Bend (Methylene) |

| 1050 | Strong | C-O Stretch (Primary Alcohol) |

Experimental Protocols

The following sections detail the standardized procedures for acquiring high-quality NMR and IR spectra of this compound.

NMR Spectroscopy

3.1.1. Sample Preparation

-

Dissolution: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD) in a clean, dry vial.

-

Internal Standard: A small amount of Tetramethylsilane (TMS) is added to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

-

Transfer: The solution is then transferred to a 5 mm NMR tube.

3.1.2. Instrumentation and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

-

¹H NMR Parameters:

-

Number of Scans: 16-64

-

Relaxation Delay: 1-5 seconds

-

Pulse Angle: 30-45°

-

-

¹³C NMR Parameters:

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds

-

Pulse Program: A proton-decoupled experiment is typically used to simplify the spectrum.

-

3.1.3. Data Processing

The acquired Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration of the signals to determine the chemical shifts and their relative intensities.

IR Spectroscopy

3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

A small drop of neat (undiluted) liquid this compound is placed directly onto the ATR crystal.

3.2.2. Instrumentation and Data Acquisition

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Background Scan: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.

3.2.3. Data Processing

The sample spectrum is automatically ratioed against the background spectrum to produce the final infrared spectrum in terms of transmittance or absorbance.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the spectral analysis of this compound.

Caption: Workflow for NMR Spectral Analysis.

Caption: Workflow for IR Spectral Analysis.

Safety Information

This compound is a combustible liquid and can cause skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] It is essential to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4]

References

Unveiling 1-Methyl-2-piperidinemethanol: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1-Methyl-2-piperidinemethanol, a key chemical compound with applications in various research and development domains. This document outlines its fundamental chemical properties, including its molecular weight and formula, and presents this information in a clear, accessible format for scientific professionals.

Core Chemical Identifiers

This compound is a substituted piperidine derivative. Its fundamental properties are summarized below, providing a foundational understanding of this compound.

| Property | Value | Source |

| Molecular Formula | C7H15NO | [1][2][3][4] |

| Molecular Weight | 129.20 g/mol | [1][2][3] |

| Alternate Molecular Weight | 129.203 g/mol | [4] |

Chemical Structure

The molecular structure of this compound is characterized by a piperidine ring with a methyl group attached to the nitrogen atom and a hydroxymethyl group at the second position.

Caption: Chemical structure of this compound.

Experimental Protocols

Due to the proprietary and varied nature of synthetic and analytical procedures, specific experimental protocols are not detailed here. However, standard methodologies for the characterization of such compounds would typically involve:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework and confirm the connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups present in the molecule, such as the hydroxyl (-OH) group.

Researchers should consult relevant chemical literature and safety data sheets for detailed and validated experimental procedures.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. It is recommended to work in a well-ventilated area, use appropriate personal protective equipment (PPE) such as gloves and safety glasses, and consult the material safety data sheet (MSDS) for specific handling and storage information.

References

An In-depth Technical Guide to the Solubility and Stability of 1-Methyl-2-piperidinemethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-Methyl-2-piperidinemethanol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific experimental data for this compound, this guide establishes an inferred solubility profile based on its chemical structure and the properties of analogous compounds. Furthermore, it details robust experimental protocols for the precise determination of its solubility and stability, crucial for drug development and formulation.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various systems.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | [1] |

| Molecular Weight | 129.20 g/mol | [1][2] |

| Appearance | Colorless to red to green clear liquid | [3] |

| Boiling Point | 79-80 °C at 7 mmHg | [2] |

| Density | 0.984 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.4823 | [2] |

| CAS Number | 20845-34-5 | [1][2] |

Inferred Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." this compound possesses both a polar alcohol group (-CH₂OH) and a tertiary amine, which can act as a hydrogen bond acceptor, situated on a predominantly non-polar piperidine ring. This amphiphilic nature dictates its solubility in various solvents. The following profile is inferred from its structure and data on similar amino alcohols.

| Solvent Class | Solvent Example | Inferred Solubility | Rationale |

| Polar Protic | Water | High | The hydroxyl and amine groups can form strong hydrogen bonds with water molecules. |

| Methanol, Ethanol | High / Miscible | As polar protic solvents, they can engage in hydrogen bonding with the solute. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of substances. |

| Acetonitrile | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO, suggesting moderate solubility. | |

| Acetone | Moderate | The polarity of acetone should allow for moderate dissolution. | |

| Non-Polar | Toluene | Low | As an aromatic, non-polar solvent, toluene is unlikely to effectively solvate the polar functional groups. |

| Hexane | Low | The significant polarity of the solute is expected to result in poor solubility in a non-polar alkane. | |

| Diethyl Ether | Low to Moderate | The ether oxygen can act as a hydrogen bond acceptor, potentially leading to slight solubility. |

Stability Profile and Degradation Pathways

This compound is expected to be relatively stable under standard storage conditions (room temperature, protected from light). However, its functional groups—a tertiary amine and a primary alcohol—present potential liabilities under stress conditions.

Potential Degradation Pathways:

-

Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide. This is a common degradation pathway for molecules containing electron-rich tertiary amines.

-

Thermal Degradation: At elevated temperatures, decomposition may occur. For piperidine derivatives, thermal stress can sometimes lead to ring-opening reactions, though this often requires high temperatures.

-

Acidic/Basic Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions, especially at elevated temperatures, could potentially catalyze degradation, although specific pathways are not readily predictable without experimental data.

-

Photodegradation: Exposure to UV light can provide the energy to initiate degradation, often through radical mechanisms.

Experimental Protocols

Solubility Determination (Shake-Flask Method)

This protocol outlines a standardized method for determining the equilibrium solubility of this compound.

Objective: To determine the saturation concentration of the compound in a specific solvent at a defined temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, acetonitrile, hexane)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials. The goal is to have undissolved liquid remaining after equilibrium is reached.

-

Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker set to 25 °C. Agitate the samples for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 4 hours to let the undissolved material settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant (the clear liquid phase) using a pipette. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

Dilution: Accurately dilute the filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in the original solvent, taking into account the dilution factor.

Stability Assessment (Forced Degradation Study)

This protocol is designed to identify potential degradation products and degradation pathways under various stress conditions.

Objective: To assess the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

-

This compound solution of known concentration

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

-

Stability-indicating HPLC method (e.g., with a UV or MS detector)

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water). Prepare an unstressed control sample by diluting the stock solution to the target concentration and storing it at 2-8°C.

-

Acid Hydrolysis: Mix a portion of the stock solution with 1N HCl. Heat at 60°C for a predetermined time (e.g., 2, 8, 24 hours). Cool and neutralize with 1N NaOH before analysis.

-

Base Hydrolysis: Mix a portion of the stock solution with 1N NaOH. Heat at 60°C for a predetermined time. Cool and neutralize with 1N HCl before analysis.

-

Oxidative Degradation: Mix a portion of the stock solution with 3% H₂O₂. Keep at room temperature for a predetermined time, protected from light.

-

Thermal Degradation: Place a sample of the solution in an oven at 80°C for a predetermined time.

-

Photolytic Degradation: Expose a sample of the solution to light in a photostability chamber according to ICH Q1B guidelines. A dark control should be run in parallel.

-

Analysis: At each time point, analyze the stressed samples alongside the unstressed control using the stability-indicating HPLC method.

-

Data Evaluation:

-

Monitor for the appearance of new peaks (degradation products).

-

Calculate the percentage degradation of the parent compound.

-

Assess the mass balance to ensure all major degradants are detected.

-

References

An In-depth Technical Guide to N-methylpiperidine-2-methanol

This guide provides a comprehensive overview of the core characteristics of N-methylpiperidine-2-methanol, tailored for researchers, scientists, and drug development professionals. It covers the compound's chemical and physical properties, spectroscopic data, synthesis and purification protocols, applications in medicinal chemistry, and essential safety information.

Core Chemical and Physical Properties

N-methylpiperidine-2-methanol, also known as (1-methylpiperidin-2-yl)methanol, is a heterocyclic organic compound featuring a piperidine ring N-methylated and substituted at the 2-position with a hydroxymethyl group.[1][2] Its structure makes it a valuable chiral building block in the synthesis of more complex molecules.

Table 1: General Properties of N-methylpiperidine-2-methanol

| Property | Value | Reference |

| CAS Number | 20845-34-5 | [1] |

| Molecular Formula | C₇H₁₅NO | [1][2] |

| Molecular Weight | 129.20 g/mol | [1][2] |

| IUPAC Name | (1-methylpiperidin-2-yl)methanol | [2] |

| Synonyms | 1-Methylpiperidine-2-methanol, 2-(Hydroxymethyl)-N-methylpiperidine | [2][3] |

| InChI Key | HXXJMMLIEYAFOZ-UHFFFAOYSA-N | [1] |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Reference |

| Appearance | Liquid | [4] |

| Boiling Point | 79-80 °C at 7 mmHg | [1] |

| Density | 0.984 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.4823 | [1] |

| Flash Point | 81 °C (177.8 °F) - closed cup | [1] |

| pKa | 15.15 ± 0.10 (Predicted) | [4] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure and purity of N-methylpiperidine-2-methanol. Below are the expected spectral characteristics.

Table 3: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | Expected signals would correspond to the N-methyl group, the piperidine ring protons, and the hydroxymethyl group protons. | [5] |

| ¹³C NMR | Expected signals include those for the N-methyl carbon, the carbons of the piperidine ring, and the hydroxymethyl carbon. | [6][7] |

| IR Spectroscopy | An ATR-IR spectrum is available. Key stretches would include a broad O-H band for the alcohol, C-H stretching for the alkyl groups, and C-N stretching. | [2] |

| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z 129, corresponding to the molecular weight. | [2] |

Synthesis and Purification

A common synthetic route to N-methylpiperidine-2-methanol is the N-methylation of 2-piperidinemethanol. This can be achieved via several methods, including reductive amination with formaldehyde and a reducing agent.

References

- 1. 1-Methyl-2-piperidinemethanol 98 20845-34-5 [sigmaaldrich.com]

- 2. This compound | C7H15NO | CID 89394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.no [fishersci.no]

- 4. N-METHYLPIPERIDINE-2-ETHANOL Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. N-Methylpiperidine(626-67-5) 1H NMR spectrum [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Enduring Legacy of the Piperidine Ring: A Technical Guide to its Discovery and Alkaloid Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine nucleus, a simple six-membered nitrogen-containing heterocycle, forms the structural core of a vast and diverse class of natural products known as piperidine alkaloids. These compounds, found across the plant and animal kingdoms, have played a pivotal role in the history of chemistry and medicine. From the poison that condemned Socrates to modern therapeutic agents, the story of piperidine alkaloids is one of scientific discovery, intricate chemical synthesis, and profound biological impact. This technical guide provides a comprehensive overview of the discovery, history, and chemistry of key piperidine alkaloids, with a focus on quantitative data, detailed experimental protocols, and the molecular pathways they modulate.

A Historical Journey: From Ancient Poisons to Modern Pharmaceuticals

The recorded history of piperidine alkaloids begins not in a laboratory, but in ancient Greece. The most infamous early encounter with a piperidine alkaloid was the state-sanctioned execution of the philosopher Socrates in 399 BC, who was forced to drink an extract of poison hemlock (Conium maculatum). The toxic principle of this plant, coniine, would later be the first alkaloid to be chemically synthesized, a landmark achievement in the field of organic chemistry.[1]

The formal study of piperidine alkaloids commenced in the 19th century with the isolation of piperine from black pepper (Piper nigrum) in 1819 by Hans Christian Ørsted.[2] This was followed by the isolation of coniine from poison hemlock by Giseke in 1826. The latter half of the 19th century and the early 20th century saw a surge in the discovery and characterization of numerous other piperidine alkaloids, including atropine from deadly nightshade (Atropa belladonna) and lobeline from Indian tobacco (Lobelia inflata).[3] The 20th century brought the discovery of solenopsin, a toxic alkaloid found in the venom of fire ants.[4][5]

The structural elucidation and total synthesis of these complex natural products presented significant challenges to early organic chemists and drove the development of new synthetic methodologies and analytical techniques. The successful synthesis of coniine by Albert Ladenburg in 1886 was a monumental event, proving that complex natural products could be created in the laboratory.[1][6] This was followed by other landmark syntheses, such as Richard Willstätter's synthesis of atropine.

Key Piperidine Alkaloids: A Closer Look

This guide focuses on five prominent piperidine alkaloids that exemplify the chemical diversity and biological significance of this class of compounds: coniine, piperine, atropine, lobeline, and solenopsin.

Coniine: The First Synthesized Alkaloid

-

Discovery and History: Isolated in 1826 from poison hemlock, coniine's structure was established by Hofmann in 1881, and it was first synthesized by Ladenburg in 1886.

-

Biological Activity: Coniine is a neurotoxin that acts as a nicotinic acetylcholine receptor (nAChR) antagonist, leading to paralysis of the nervous system and, in high doses, death by respiratory failure.

Piperine: The Pungent Principle of Black Pepper

-

Discovery and History: First isolated in 1819 by Hans Christian Ørsted from Piper nigrum.[2][7]

-

Biological Activity: Piperine is responsible for the pungency of black pepper. It has been shown to have numerous biological activities, including anti-inflammatory, antioxidant, and bioavailability-enhancing effects.

Atropine: A Pharmaceutical Staple

-

Discovery and History: First extracted in crystalline form in 1831 from Atropa belladonna.[8]

-

Biological Activity: Atropine is an antimuscarinic agent, meaning it blocks muscarinic acetylcholine receptors.[8] It is widely used in medicine to treat bradycardia, as an antidote for organophosphate poisoning, and to dilate the pupils during eye examinations.[8]

Lobeline: A Modulator of Nicotinic Receptors

-

Discovery and History: Isolated from Lobelia inflata.

-

Biological Activity: Lobeline has a complex pharmacology, acting as a mixed agonist-antagonist at nicotinic acetylcholine receptors.[3] It has been investigated as a potential treatment for drug addiction.[3]

Solenopsin: A Venomous Angiogenesis Inhibitor

-

Discovery and History: A major toxic component of fire ant (Solenopsis invicta) venom. The total synthesis of solenopsin was first described in 1993.[5]

-

Biological Activity: Solenopsin exhibits a range of biological activities, including cytotoxic, hemolytic, and antibacterial properties.[4] Notably, it is a potent inhibitor of angiogenesis through the phosphoinositol-3-kinase (PI3K) signaling pathway.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for the discussed piperidine alkaloids, providing a basis for comparison of their physicochemical and biological properties.

| Alkaloid | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Specific Rotation ([α]D) |

| (S)-(+)-Coniine | C₈H₁₇N | 127.23 | -2 | +8.4° (c=4, CHCl₃) |

| Piperine | C₁₇H₁₉NO₃ | 285.34 | 130-133 | Optically inactive |

| Atropine | C₁₇H₂₃NO₃ | 289.37 | 114-116 | 0° (racemic) |

| (-)-Lobeline | C₂₂H₂₇NO₂ | 337.46 | 130-131 | -42.8° (c=1, EtOH) |

| Solenopsin A | C₁₇H₃₅N | 253.47 | - | - |

| Alkaloid | LD₅₀ (Route, Species) | IC₅₀ (Target, System) |

| Coniine | 100 mg/kg (oral, mouse) | - |

| Piperine | 330 mg/kg (oral, mouse)[9] | 61.94 µg/mL (P-glycoprotein, HeLa cells)[10] |

| Atropine | 75 mg/kg (oral, mouse) | - |

| Lobeline | 40 mg/kg (i.p., mouse) | - |

| Solenopsin A | - | 5-10 µM (Akt inhibition)[11] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the history of piperidine alkaloid chemistry.

Isolation of Piperine from Black Pepper

This protocol is adapted from established laboratory procedures for the extraction and purification of piperine.

Materials:

-

Ground black pepper (10 g)

-

Dichloromethane (CH₂Cl₂)

-

Ethanol (95%)

-

10% Potassium hydroxide (KOH) in ethanol

-

Diethyl ether

-

Glacial acetic acid

-

Sodium bicarbonate solution (10%)

-

Reflux apparatus, separating funnel, filtration apparatus, rotary evaporator

Procedure:

-

Extraction:

-

Place 10.0 g of finely ground black pepper into a 100 mL round-bottom flask.

-

Add 50 mL of 95% ethanol and a few boiling chips.

-

Reflux the mixture for 2 hours.

-

Allow the mixture to cool and then filter by gravity.

-

-

Saponification of Resin:

-

To the filtrate, add 10 mL of 10% alcoholic KOH.

-

Heat the mixture on a steam bath for 30 minutes.

-

Allow the solution to stand overnight.

-

-

Isolation of Piperine:

-

Filter the crystalline precipitate of piperine.

-

Wash the crystals with a small amount of cold ethanol.

-

-

Recrystallization:

-

Dissolve the crude piperine in a minimal amount of hot acetone.

-

Slowly add hexane until the solution becomes turbid.

-

Allow the solution to cool slowly to induce crystallization.

-

Collect the purified piperine crystals by vacuum filtration.

-

Ladenburg's Synthesis of (±)-Coniine (1886)

This protocol outlines the landmark first total synthesis of an alkaloid.

Materials:

-

2-Methylpyridine (α-picoline)

-

Acetaldehyde

-

Anhydrous zinc chloride

-

Sodium metal

-

Absolute ethanol

-

(+)-Tartaric acid

Procedure:

-

Formation of 2-Propenylpyridine:

-

Heat a mixture of 2-methylpyridine and acetaldehyde in the presence of anhydrous zinc chloride in a sealed tube at 150-160 °C for 10 hours.

-

After cooling, the reaction mixture is made alkaline with sodium hydroxide solution and steam distilled to obtain 2-propenylpyridine.

-

-

Reduction to Racemic Coniine:

-

Dissolve the 2-propenylpyridine in absolute ethanol.

-

Add sodium metal in small portions to the refluxing solution until the reaction is complete.

-

After cooling, water is added, and the racemic coniine is extracted with diethyl ether.

-

The ether is evaporated to yield crude (±)-coniine.

-

-

Resolution of Enantiomers:

-

Dissolve the racemic coniine in ethanol.

-

Add an equimolar amount of (+)-tartaric acid dissolved in ethanol.

-

The diastereomeric salt of (+)-coniine-(+)-tartrate, being less soluble, crystallizes out first.

-

Filter the crystals and treat with a base (e.g., NaOH) to liberate (+)-coniine.

-

Signaling Pathways and Experimental Workflows

The biological effects of piperidine alkaloids are mediated through their interaction with specific molecular targets and signaling pathways. The following diagrams, rendered in DOT language, illustrate these interactions and key experimental workflows.

Signaling Pathways

References

- 1. botanicalcube.com [botanicalcube.com]

- 2. rubingroup.org [rubingroup.org]

- 3. Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Extracting piperine from black pepper | .Stack | Hackaday.io [hackaday.io]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Acute and subacute toxicity of piperine in mice, rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Piperine | CAS#:94-62-2 | Chemsrc [chemsrc.com]

- 11. Coniine - Wikipedia [en.wikipedia.org]

Biological Activity of Simple Piperidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, owing to its favorable physicochemical and pharmacokinetic properties. This technical guide provides an in-depth overview of the diverse biological activities exhibited by simple piperidine derivatives. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development, offering a comparative analysis of quantitative data, detailed experimental methodologies for key assays, and a visual representation of the underlying signaling pathways.

I. Quantitative Data on Biological Activities

The biological activities of simple piperidine derivatives are multifaceted, encompassing anticancer, antimicrobial, neuroprotective, acetylcholinesterase inhibitory, and antiviral effects. The following tables summarize the quantitative data for various derivatives across these therapeutic areas, facilitating a comparative assessment of their potency.

Anticancer Activity

The anticancer potential of piperidine derivatives has been extensively investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) are key parameters to quantify this activity.

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) |

| 1-(2-(4-(dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) | MCF-7 | Breast (ER+) | 0.8 ± 0.04 |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | |

| Compound 17a | PC3 | Prostate | 0.81 |

| MGC803 | Gastric | 1.09 | |

| MCF-7 | Breast | 1.30 | |

| N-Arylpiperidine-3-carboxamide (Compound 1) | A375 | Human Melanoma | 0.88 |

| N-Arylpiperidine-3-carboxamide (Compound 54) | A375 | Human Melanoma | 0.03 |

| Piperidine derivative on A549 cells | A549 | Lung | 32.43 |

| Ciprofloxacin-thiazolidinedione hybrid (3a) | LOX IMVI | Human Melanoma | 26.7 ± 1.50 |

| Ciprofloxacin-thiazolidinedione hybrid (3i) | LOX IMVI | Human Melanoma | 25.4 ± 1.43 |

| Ciprofloxacin-thiazolidinedione hybrid (3j) | A498 | Human Renal Cancer | 33.9 ± 1.91 |

Antimicrobial Activity

Piperidine derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. The zone of inhibition and minimum inhibitory concentration (MIC) are standard measures of their antimicrobial efficacy.

Table 2.1: Antibacterial Activity (Zone of Inhibition in mm)

| Compound | Concentration | Staphylococcus aureus | Escherichia coli | Bacillus subtilis |

| Compound 1 | 10 µL of 10mg/mL | 17 ± 1.63 | 6 ± 0.82 | Not Reported |

| 20 µL of 10mg/mL | 22 ± 4.32 | 9 ± 1.41 | Not Reported | |

| Compound 2 | 10 µL of 10mg/mL | 18 ± 2.94 | 8 ± 0.82 | Not Reported |

| 20 µL of 10mg/mL | 24 ± 3.26 | 12 ± 0 | Not Reported | |

| Piperidin-4-one Derivative (1a) | 100 µ g/disc | 12 | Not Reported | Not Reported |

| Piperidine-2,6-dione (2c) | Not Specified | Not Reported | Good Activity | Good Activity |

| Piperidine-2,6-dione (2d) | Not Specified | Not Reported | Good Activity | Good Activity |

| Piperidine-2,6-dione (3c) | Not Specified | Good Activity | Not Reported | Not Reported |

Table 2.2: Minimum Inhibitory Concentration (MIC) in µg/mL

| Compound | Staphylococcus aureus (MRSA) |

| Piperidine-Based Sulfobetaine (P16S) | 61 µM |

Neuroprotective Activity

Certain piperidine derivatives exhibit neuroprotective effects, which are crucial in the context of neurodegenerative diseases.

| Derivative | Assay | Result |

| Piperine | Glutamate-induced excitotoxicity in hippocampal neurons | Protective effect |

| Piperine | MPTP-induced Parkinson's disease mouse model | Attenuated motor coordination deficits and cognitive functioning |

| Fenazinel derivative (A10) | L-glutamic acid–induced injury in SH-SY5Y cells | Superior protective activity compared to Fenazinel |

Acetylcholinesterase (AChE) Inhibitory Activity

Inhibition of acetylcholinesterase is a key therapeutic strategy for Alzheimer's disease. Several piperidine derivatives have been identified as potent AChE inhibitors.

| Derivative | IC50 |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | 0.56 nM |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e) | 5.7 nM |

| N-(2-(piperidin-1-yl)ethyl)benzamide derivative (5d) | 13 ± 2.1 nM |

| N-(2-(piperidin-1-yl)ethyl)benzamide derivative (5a) | 0.09 ± 0.002 µM |

| N-(2-(piperidin-1-yl)ethyl)benzamide derivative (5b) | 0.63 ± 0.0002 µM |

| Arecoline-4-thiazolidinone conjugate (20) | 0.070 ± 0.050 µM |

| Arecoline-4-thiazolidinone conjugate (19) | 0.15 ± 0.050 µM |

| Semi-synthetic piperidine analogue (7) | 7.32 µM |

| Semi-synthetic piperidine analogue (9) | 15.1 µM |

Antiviral Activity

Recent studies have highlighted the potential of piperidine derivatives as antiviral agents against a variety of viruses.

| Derivative | Virus | Cell Line | IC50 |

| 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione (Compound 9) | Influenza A (H1N1) | MDCK | 0.0027 µM |

| 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione (Compound 6b) | Influenza A (H1N1) | MDCK | 0.0051 µM |

| 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione (Compound 4) | Influenza A (H1N1) | MDCK | 0.0087 µM |

| 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione (Compound 8) | Influenza A (H1N1) | MDCK | 0.0097 µM |

| 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione (Compound 5) | Herpes Simplex Virus 1 (HSV-1) | Not Specified | 0.0022 µM |

| 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione (Compound 4) | Coxsackievirus B3 (COX-B3) | Not Specified | 0.0092 µM |

| Pyrazolo-Piperidine (Compound 3) | HIV-1 (X4-tropic) | Not Specified | 36 µM |

| Pyrazolo-Piperidine (Compound 3) | HIV-1 (R5-tropic) | Not Specified | 52 µM |

II. Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the biological activities of piperidine derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Piperidine derivative to be tested

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the piperidine derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Disc Diffusion Assay for Antimicrobial Activity

The disc diffusion method is a qualitative test to determine the susceptibility of bacteria to antimicrobial agents.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton agar plates

-

Sterile paper discs (6 mm diameter)

-

Piperidine derivative to be tested

-

Sterile saline (0.85%)

-

0.5 McFarland turbidity standard

-

Sterile swabs

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to obtain confluent growth.

-

Disc Application: Aseptically apply paper discs impregnated with a known concentration of the piperidine derivative onto the agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disc in millimeters.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric method measures the activity of AChE based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Piperidine derivative to be tested

-

96-well plate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, DTNB, and the piperidine derivative in phosphate buffer.

-

Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the piperidine derivative at various concentrations.

-

Enzyme Addition: Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Reaction Initiation: Initiate the reaction by adding the ATCI substrate solution to each well.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value from the dose-response curve.

III. Signaling Pathways and Mechanisms of Action

The biological effects of piperidine derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Apoptosis Induction in Cancer Cells

Many anticancer piperidine derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Intrinsic apoptosis pathway induced by piperidine derivatives.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers, making it an attractive target for anticancer therapies. Some piperidine derivatives have been shown to inhibit this pathway, leading to decreased cancer cell survival.

Caption: Inhibition of the PI3K/Akt signaling pathway by piperidine derivatives.

IV. Conclusion

This technical guide has provided a comprehensive overview of the biological activities of simple piperidine derivatives, supported by quantitative data, detailed experimental protocols, and mechanistic insights into their modes of action. The versatility of the piperidine scaffold continues to make it a privileged structure in the design of novel therapeutic agents. The information compiled herein is intended to aid researchers in the rational design and development of new and more effective piperidine-based drugs for a wide range of diseases. Further exploration of the structure-activity relationships and the elucidation of novel molecular targets will undoubtedly expand the therapeutic potential of this important class of heterocyclic compounds.

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Methyl-2-piperidinemethanol from L-proline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-Methyl-2-piperidinemethanol, a valuable chiral building block in pharmaceutical and organic synthesis. The described synthetic pathway commences with a derivative conceptually related to L-proline, piperidine-2-carboxylic acid (also known as homoproline). The synthesis involves a two-step sequence: N-methylation of the piperidine ring followed by the reduction of the carboxylic acid moiety to the corresponding primary alcohol. This protocol offers a robust and scalable method for the preparation of enantiomerically pure this compound, a key intermediate for the development of novel therapeutic agents.

Introduction

This compound is a chiral amino alcohol that serves as a versatile synthon in the preparation of a wide range of biologically active molecules. Its rigid piperidine scaffold and chiral centers make it an attractive component for ligands, catalysts, and pharmaceutical intermediates. While L-proline, a five-membered cyclic amino acid, is a common chiral starting material, the synthesis of its six-membered homologue, this compound, requires a dedicated synthetic strategy. The following protocols detail a reliable method starting from piperidine-2-carboxylic acid, which can be considered a higher homologue of L-proline. The synthesis proceeds through N-methylation and subsequent reduction of the carboxylic acid.

Overall Synthetic Pathway

The synthesis of this compound from piperidine-2-carboxylic acid is a two-step process. The first step is the methylation of the secondary amine of the piperidine ring to form N-methyl-piperidine-2-carboxylic acid. The second step involves the reduction of the carboxylic acid to the primary alcohol, yielding the final product.

Caption: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: N-Methylation of Piperidine-2-carboxylic Acid (Eschweiler-Clarke Reaction)

This protocol describes the N-methylation of piperidine-2-carboxylic acid using formaldehyde and formic acid.

Materials:

-

Piperidine-2-carboxylic acid

-

Formaldehyde (37% aqueous solution)

-

Formic acid (98-100%)

-

Deionized water

-

Sodium bicarbonate (saturated aqueous solution)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add piperidine-2-carboxylic acid (1.0 eq).

-

Add formic acid (3.0 eq) to the flask.

-

Slowly add formaldehyde solution (2.5 eq) to the reaction mixture while stirring.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the excess formic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~8).

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-